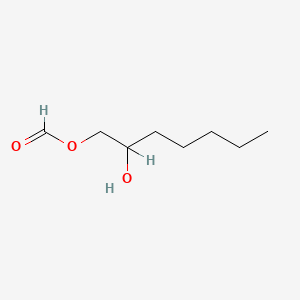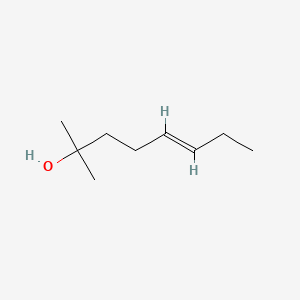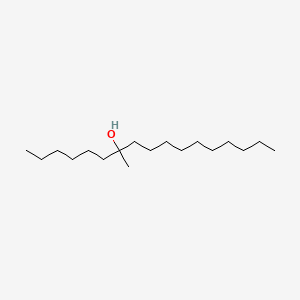
Heptyl 12-hydroxyoleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is characterized by its unique structure, which includes a heptyl ester linked to a hydroxyoleate moiety. This compound is primarily used in research and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Heptyl 12-hydroxyoleate can be synthesized through esterification reactions involving heptyl alcohol and 12-hydroxyoleic acid. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Heptyl 12-hydroxyoleate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenating agents such as thionyl chloride.
Major Products Formed:
Oxidation: The oxidation of this compound typically results in the formation of heptyl 12-oxooleate.
Reduction: Reduction leads to the formation of heptyl 12-hydroxystearate.
Substitution: Substitution reactions can yield various halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Heptyl 12-hydroxyoleate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is utilized in studies involving lipid metabolism and enzyme activity.
Medicine: Research on this compound includes its potential use in drug delivery systems and as a bioactive compound in pharmaceuticals.
Industry: It is employed in the production of cosmetics, lubricants, and surfactants due to its emollient and surfactant properties
Wirkmechanismus
The mechanism of action of heptyl 12-hydroxyoleate involves its interaction with lipid membranes and enzymes. The hydroxy group in its structure allows it to form hydrogen bonds with biological molecules, influencing membrane fluidity and enzyme activity. This compound can modulate various biochemical pathways, including those involved in lipid metabolism and signal transduction .
Vergleich Mit ähnlichen Verbindungen
- Ricinoleic acid heptyl ester
- (Z)-12-Hydroxy-9-octadecenoic acid heptyl ester
Comparison: Heptyl 12-hydroxyoleate is unique due to its specific ester linkage and hydroxyoleate moiety. Compared to similar compounds, it exhibits distinct physicochemical properties, such as higher boiling and flash points, making it suitable for specialized industrial applications .
Eigenschaften
CAS-Nummer |
98167-55-6 |
|---|---|
Molekularformel |
C25H48O3 |
Molekulargewicht |
396.6 g/mol |
IUPAC-Name |
heptyl (Z)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C25H48O3/c1-3-5-7-15-19-23-28-25(27)22-18-14-12-10-9-11-13-17-21-24(26)20-16-8-6-4-2/h13,17,24,26H,3-12,14-16,18-23H2,1-2H3/b17-13- |
InChI-Schlüssel |
JYZMEVOAJGJTKL-LGMDPLHJSA-N |
Isomerische SMILES |
CCCCCCCOC(=O)CCCCCCC/C=C\CC(CCCCCC)O |
Kanonische SMILES |
CCCCCCCOC(=O)CCCCCCCC=CCC(CCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


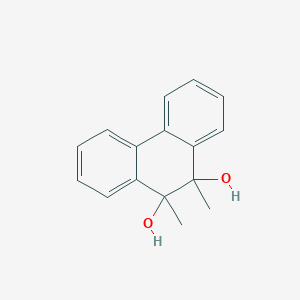
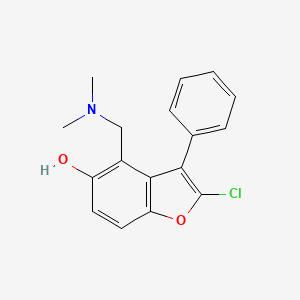
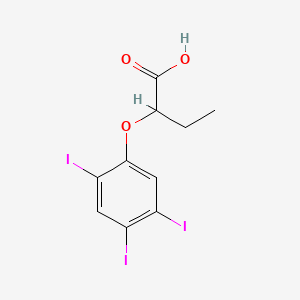
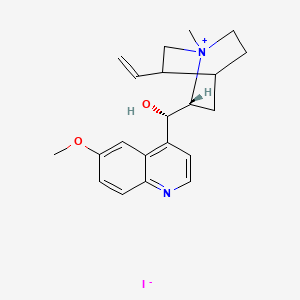

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B13771346.png)

